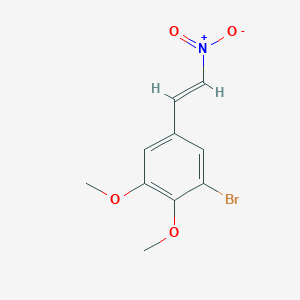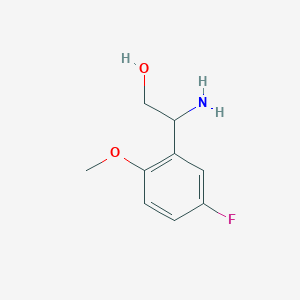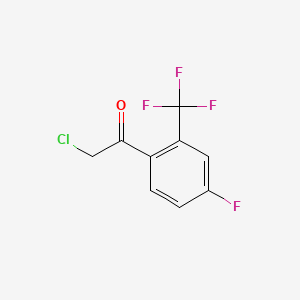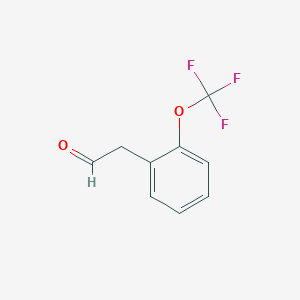
(2-Trifluoromethoxy-phenyl)-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Trifluoromethoxy-phenyl)-acetaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-trifluoromethoxyphenylboronic acid with an appropriate aldehyde precursor under palladium-catalyzed conditions . The reaction conditions often require the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (2-Trifluoromethoxy-phenyl)-acetaldehyde may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Trifluoromethoxy-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of (2-Trifluoromethoxy-phenyl)acetic acid.
Reduction: Formation of (2-Trifluoromethoxy-phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-Trifluoromethoxy-phenyl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of (2-Trifluoromethoxy-phenyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
類似化合物との比較
Similar Compounds
- (2-Trifluoromethoxy)phenylacetic acid
- (2-Trifluoromethyl)phenyl isocyanate
- 5-(2-Trifluoromethoxy)phenyl-2-furoic acid
Uniqueness
(2-Trifluoromethoxy-phenyl)-acetaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde moiety, which confer distinct chemical reactivity and potential biological activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the aldehyde moiety allows for versatile chemical transformations .
特性
分子式 |
C9H7F3O2 |
|---|---|
分子量 |
204.15 g/mol |
IUPAC名 |
2-[2-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 |
InChIキー |
IMCSNCJILJANKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC=O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


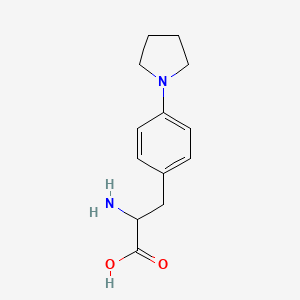
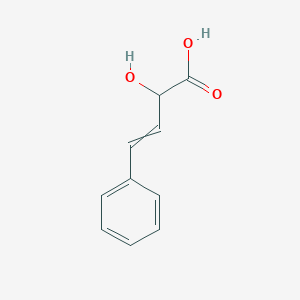

![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)

